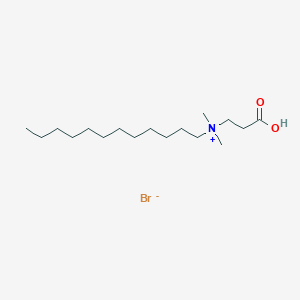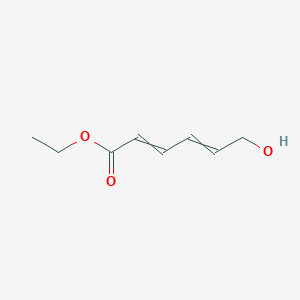
Ethyl 6-hydroxyhexa-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-hydroxyhexa-2,4-dienoate is an organic compound with the molecular formula C8H12O3 It is a derivative of hexadienoic acid, characterized by the presence of an ethyl ester group and a hydroxyl group on the sixth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6-hydroxyhexa-2,4-dienoate can be synthesized through several methods. One common approach involves the selective synthesis of conjugated dienoic esters via alkyne elementometalation and palladium-catalyzed cross-coupling reactions . This method ensures high stereoselectivity and purity of the product.
Another method involves the oxidation of specific precursors followed by Wittig olefination. For instance, the one-pot oxidation of a precursor by barium manganate followed by Wittig olefination using (carboethoxymethylene)triphenylphosphorane has been reported as an efficient method .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using palladium-catalyzed cross-coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-hydroxyhexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the diene system can be reduced to form saturated esters.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include barium manganate and other metal oxides.
Reduction: Hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Various reagents such as halides and acids can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-hydroxyhexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 6-hydroxyhexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. For instance, it can undergo enzymatic reactions leading to the formation of bioactive metabolites. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl hexa-2,4-dienoate: Similar in structure but lacks the hydroxyl group.
Ethyl 2,4-dimethyl-2,4-hexadienoate: Contains additional methyl groups on the diene system.
Uniqueness
Ethyl 6-hydroxyhexa-2,4-dienoate is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
41108-71-8 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
ethyl 6-hydroxyhexa-2,4-dienoate |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7-9/h3-6,9H,2,7H2,1H3 |
InChI-Schlüssel |
ISAAJWKJMFDIDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



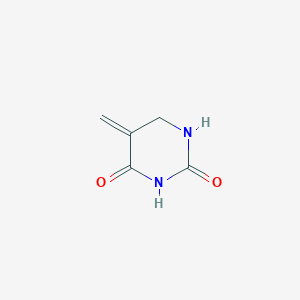

![4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol](/img/structure/B14666506.png)
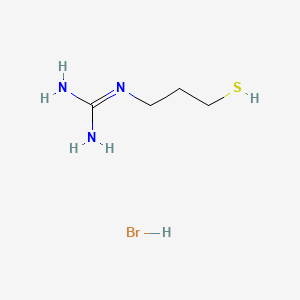


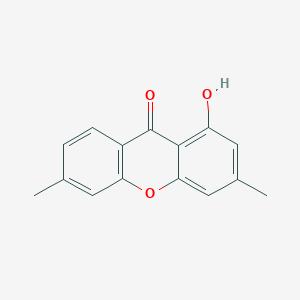

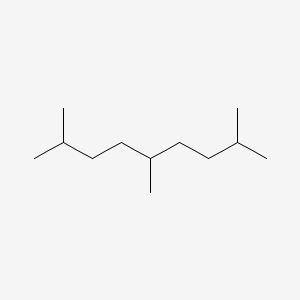
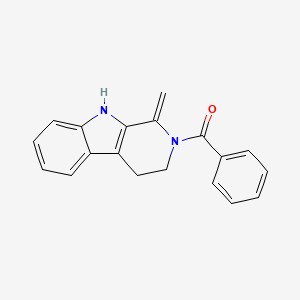
![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)

